2-Trimethylsilanyl-propionitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

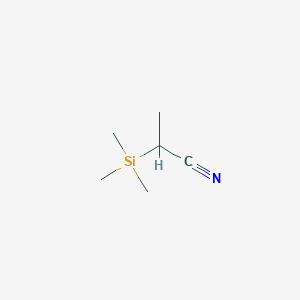

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NSi/c1-6(5-7)8(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISPPBDNOQXVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473370 | |

| Record name | Propanenitrile, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-58-1 | |

| Record name | 2-(Trimethylsilyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org While this is a general reaction of nitriles, the presence of the adjacent trimethylsilyl (B98337) group can modulate this reactivity. A key undiscovered transformation to investigate computationally is the addition of various nucleophiles (e.g., organometallic reagents, enolates, thiols) to the C≡N triple bond.

Computational chemists would model this by:

Calculating Activation Energies (Ea): DFT calculations can determine the energy barrier for the nucleophilic attack. nih.gov A lower activation energy suggests a more facile reaction. By comparing the calculated Ea for 2-trimethylsilylpropionitrile with that of a simpler nitrile like propionitrile (B127096), the electronic effect of the α-silyl group can be quantified.

Investigating Stereoselectivity: The carbon alpha to the nitrile is a stereocenter. If the nucleophilic addition creates a new stereocenter, computational modeling can predict which diastereomer is favored by calculating the energies of the respective transition states.

Illustrative Data: Predicted Activation Energies for Nucleophilic Addition

The following table presents hypothetical DFT-calculated activation energies (Ea) for the addition of methyllithium (B1224462) to propionitrile and 2-trimethylsilylpropionitrile. This illustrates how computational data can be used to compare reactivity.

| Reactant | Nucleophile | Computational Method | Predicted Ea (kcal/mol) |

| Propionitrile | CH₃Li | B3LYP/6-311++G(d,p) | 14.5 |

| 2-Trimethylsilyl-propionitrile | CH₃Li | B3LYP/6-311++G(d,p) | 13.2 |

This is a hypothetical data table created for illustrative purposes.

The lower predicted activation energy for the silylated compound would suggest that the trimethylsilyl group enhances the electrophilicity of the nitrile carbon, possibly through σ-π interactions or by stabilizing the developing negative charge on the nitrogen in the transition state.

Silyl Group Migration Reactions

Organosilicon compounds are known to undergo rearrangements where the silyl (B83357) group migrates. A fascinating, undiscovered transformation for 2-trimethylsilylpropionitrile would be a thermally or catalytically induced 1,3-rearrangement. One such reaction, analogous to the aza-Brook rearrangement, could occur after initial nucleophilic addition to the nitrile, leading to a migration of the silyl group from carbon to the nitrogen atom. nih.gov

To predict the feasibility of such a rearrangement, computational studies would focus on:

Locating the Transition State: The key is to find the transition state for the silyl group migration. Its structure would reveal the geometry of the migration (e.g., whether it is a concerted process).

Calculating Reaction Energies: The relative energies of the starting material (post-nucleophilic addition), the transition state, and the final product (with the silyl group on the nitrogen) would determine if the reaction is thermodynamically favorable and kinetically accessible.

Illustrative Data: Predicted Thermodynamics for a 1,3-Silyl Migration

This table shows hypothetical relative energies for a proposed 1,3-silyl migration following the addition of a hydride nucleophile.

| Species | Computational Method | Relative Energy (kcal/mol) |

| C-Silylated Adduct (Intermediate) | wB97X-D/6-31+G(d) | 0.0 (Reference) |

| Migration Transition State | wB97X-D/6-31+G(d) | +22.8 |

| N-Silylated Product | wB97X-D/6-31+G(d) | -5.4 |

This is a hypothetical data table created for illustrative purposes.

These hypothetical results would suggest that while there is a significant activation barrier, the rearrangement is thermodynamically favorable, making it a plausible, albeit potentially slow, transformation.

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively). researchgate.net While this is known for many nitriles, the influence of the α-trimethylsilyl group on the rate and regioselectivity of such reactions with 2-trimethylsilylpropionitrile is an area ripe for computational prediction.

Computational approaches would involve:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of both 2-trimethylsilylpropionitrile and the 1,3-dipole would be calculated. The interaction between the dipole's HOMO and the nitrile's LUMO (or vice-versa) governs the reaction's facility. The silyl (B83357) group's effect on these orbital energies would be a key focus.

Predicting Regioselectivity: In cases where the 1,3-dipole is unsymmetrical, two different regioisomeric products can be formed. By calculating the activation energies for the two competing pathways, the preferred regioisomer can be predicted. nih.gov

Illustrative Data: FMO Energies and Predicted Regioselectivity for a [3+2] Cycloaddition

This table presents a hypothetical analysis for the reaction of 2-trimethylsilylpropionitrile with methyl azide.

| Reactant | HOMO (eV) | LUMO (eV) | Predicted Favored Regioisomer |

| 2-Trimethylsilyl-propionitrile | -11.8 | 1.2 | N/A |

| Methyl Azide | -10.5 | 1.8 | 1-methyl-5-(1-trimethylsilyl-ethyl)-tetrazole |

This is a hypothetical data table created for illustrative purposes.

The computational prediction would be based on the calculated transition state energies for the formation of the two possible tetrazole isomers.

By leveraging these theoretical and computational methodologies, chemists can gain a significant predictive advantage, illuminating the potential reactivity and selectivity of 2-trimethylsilylpropionitrile in transformations that have yet to be discovered in a laboratory setting. rsc.orgnih.gov This not only accelerates the discovery of new reactions but also deepens our fundamental understanding of chemical reactivity.

Advanced Synthetic Applications of 2 Trimethylsilanyl Propionitrile

Stereoselective Carbon-Carbon Bond Formation

The presence of a trimethylsilyl (B98337) group alpha to the nitrile functionality is anticipated to play a crucial role in directing the stereochemical outcome of reactions at the adjacent carbon atom.

Diastereoselective Control in Nucleophilic Additions (e.g., Mukaiyama processes)

While specific examples detailing the use of 2-trimethylsilylpropionitrile in Mukaiyama-type aldol (B89426) additions are scarce, the general principles of such reactions provide a framework for its potential utility. The reaction of an enolate derived from 2-trimethylsilylpropionitrile with a chiral aldehyde or in the presence of a chiral Lewis acid could, in principle, proceed with a degree of diastereoselectivity. The bulky trimethylsilyl group would likely influence the facial selectivity of the approaching electrophile, favoring the formation of one diastereomer over the other. The precise nature and extent of this control would depend on the reaction conditions, including the choice of Lewis acid and solvent.

Enantioselective Synthesis Facilitated by Biocatalysis (e.g., via silylated cyanohydrin precursors)

Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. While direct biocatalytic applications involving 2-trimethylsilylpropionitrile have not been widely reported, its hydrolysis could potentially be achieved using nitrile hydratases or nitrilases. nih.gov If such a biocatalytic hydrolysis were to proceed enantioselectively, it would provide a direct route to optically active 2-trimethylsilylpropionic acid or its corresponding amide. These chiral products could then serve as valuable building blocks in further synthetic endeavors. The success of such an approach would hinge on the identification of a suitable enzyme capable of recognizing and selectively transforming the silylated substrate.

Utility as a Precursor to Complex Organic Architectures

The combination of the nitrile and trimethylsilyl functionalities in 2-trimethylsilylpropionitrile makes it a potentially valuable starting material for the construction of more elaborate molecular structures.

Generation of Alpha-Chiral Building Blocks for Asymmetric Synthesis

The deprotonation of 2-trimethylsilylpropionitrile would generate a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. Subsequent manipulation of the nitrile and trimethylsilyl groups could lead to the formation of α-chiral building blocks. For instance, reaction of the carbanion with an electrophile followed by stereoselective reduction of the nitrile and protodesilylation could yield chiral amines or alcohols. The development of asymmetric methods for the initial functionalization step would be key to accessing enantiomerically enriched products.

Role in Ring-Forming Reactions and Heterocycle Synthesis (e.g., if it serves as a synthon for imines or other intermediates)

Alpha-silylated nitriles can be precursors to various reactive intermediates useful in the synthesis of heterocyclic compounds. For example, reduction of the nitrile group in 2-trimethylsilylpropionitrile would yield a primary amine, which could then be used in the synthesis of nitrogen-containing heterocycles. Furthermore, the nitrile group itself can participate in cycloaddition reactions. While specific examples involving 2-trimethylsilylpropionitrile are not prevalent, the [3+2] cycloaddition of nitriles with azides or other 1,3-dipoles is a known method for the synthesis of five-membered heterocycles like tetrazoles or triazoles. The trimethylsilyl group could influence the regioselectivity and reactivity in such transformations.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of α-silylated nitriles continues to inspire the development of new synthetic methods. While specific reagents derived from 2-trimethylsilylpropionitrile are not yet established, its structure lends itself to exploration in this area. For example, its ability to act as a cyanide anion equivalent under certain conditions could be exploited in the design of novel cyanating agents. Further research into the reactivity of 2-trimethylsilylpropionitrile and related compounds may uncover new and valuable transformations for organic synthesis.

Theoretical and Computational Chemistry of 2 Trimethylsilanyl Propionitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for characterizing the intricate electronic landscape of molecules like 2-trimethylsilylpropionitrile. nih.govnih.govrsc.org These calculations provide a detailed picture of how electrons are distributed and how the molecule is likely to interact with other chemical species.

The electronic structure of 2-trimethylsilylpropionitrile is defined by its constituent functional groups: the trimethylsilyl (B98337) group, the ethyl backbone, and the nitrile group. The carbon-nitrogen triple bond of the nitrile group is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govspectroscopyonline.com The silicon atom, being less electronegative than carbon, imparts specific properties to the adjacent carbon atom.

Bonding and Charge Distribution: The distribution of electron density within the molecule is uneven. A significant partial positive charge is expected on the silicon atom and the carbon of the nitrile group, while the nitrogen atom carries a partial negative charge. This polarity is a key determinant of the molecule's intermolecular interactions and reactivity. Computational methods like Mulliken population analysis can quantify these atomic charges. nih.gov

Frontier Molecular Orbitals (FMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ossila.comacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. wikipedia.org For 2-trimethylsilylpropionitrile, the HOMO is expected to have significant contributions from the C-Si bond, while the LUMO is likely centered on the π* antibonding orbital of the C≡N group.

Table 1: Representative Calculated Electronic Properties of 2-Trimethylsilylpropionitrile

This table presents typical values for key electronic structure parameters of 2-trimethylsilylpropionitrile, as would be obtained from DFT calculations. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Description | Representative Value |

| Bond Length (C-Si) | The distance between the alpha-carbon and the silicon atom. | ~1.87 Å |

| Bond Length (C-C) | The distance between the carbons of the ethyl moiety. | ~1.54 Å |

| Bond Length (C≡N) | The distance between the carbon and nitrogen of the nitrile group. | ~1.15 Å |

| Mulliken Charge on Si | Partial atomic charge on the silicon atom, indicating its electropositive character. | Positive (+) |

| Mulliken Charge on N | Partial atomic charge on the nitrogen atom, indicating its electronegative character. | Negative (-) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. researchgate.net | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. wikipedia.org | ~6.0 to 8.0 eV |

The "alpha-silicon effect" refers to the influence of a silicon atom on a reaction center at the adjacent (alpha) position. In the case of 2-trimethylsilylpropionitrile, the silicon atom is alpha to the carbon bearing the nitrile group. This arrangement leads to distinct electronic consequences.

A key aspect of the alpha-silicon effect is the stabilization of an adjacent carbanion. The proton on the carbon alpha to the nitrile group is acidic due to the electron-withdrawing nature of the C≡N bond. Upon deprotonation, the resulting carbanion is stabilized by the adjacent trimethylsilyl group. This stabilization arises from hyperconjugation, an interaction between the filled p-orbital of the carbanion and the empty σ* (antibonding) orbital of one of the C-Si bonds. This delocalization of electron density lowers the energy of the carbanion, making the parent nitrile more acidic than its carbon analog (e.g., 3,3-dimethylbutyronitrile).

Conversely, the alpha-silicon effect is known to destabilize an adjacent carbocation. This is attributed to the electropositive nature of silicon, which would be unfavorable next to a positive charge. This effect influences the regioselectivity of reactions where cationic intermediates might be formed.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and pathways of various transformations. uchicago.edu

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along a reaction coordinate. ossila.com Computational chemistry can locate and characterize these fleeting structures, providing crucial information about the energy barrier (activation energy) of a reaction. researchgate.net

For 2-trimethylsilylpropionitrile, several reaction pathways can be computationally explored:

Nucleophilic Addition: The electrophilic carbon of the nitrile group is a site for nucleophilic attack. nih.gov Transition state analysis can model the approach of a nucleophile, the breaking of the C≡N π-bond, and the formation of a new bond, elucidating the energy requirements for this process.

Deprotonation: As discussed, the alpha-proton is acidic. Computational models can calculate the activation energy for its removal by various bases and analyze the structure of the resulting stabilized carbanion.

Elimination Reactions: Under certain conditions, the molecule could potentially undergo elimination reactions. Modeling the transition states for such pathways would help predict the required conditions and the likely products.

An important aspect of the chemistry of α-silylated nitriles is their potential to isomerize to silyl (B83357) ketene (B1206846) imines. When a nitrile is deprotonated and then treated with a silylating agent, silylation can occur at either the alpha-carbon (C-silylation) or the nitrile nitrogen (N-silylation). N-silylation yields a silyl ketene imine. researchgate.net

2-Trimethylsilylpropionitrile is the C-silylated isomer. Its N-silylated isomer would be N-(trimethylsilyl)-but-1-en-1-imine. Computational studies can elucidate the thermodynamic and kinetic factors governing the equilibrium between these two isomers.

Thermodynamic Stability: Calculations consistently show that the C-silylated isomer, such as 2-trimethylsilylpropionitrile, is the more thermodynamically stable product. researchgate.net This stability is attributed to the greater strength of the C-Si bond compared to the N-Si bond and the preservation of the stable C≡N triple bond.

Kinetic Control: The formation of the silyl ketene imine is often favored under kinetic control, particularly when using sterically bulky silylating agents or certain reaction conditions. researchgate.net However, silyl ketene imines can often be thermally isomerized to the more stable C-silylated nitrile. researchgate.net Computational modeling of the transition state for this isomerization can reveal the energy barrier for the 1,3-silyl shift from nitrogen to carbon.

Table 2: Factors Influencing the Nitrile vs. Silyl Ketene Imine Equilibrium

| Factor | Favors C-Silylated Nitrile (Thermodynamic Product) | Favors Silyl Ketene Imine (Kinetic Product) |

| Control | Thermodynamic (e.g., higher temperature, longer reaction time) | Kinetic (e.g., low temperature) |

| Sterics of Silyl Group | Less sterically hindered silyl groups (e.g., -SiMe₃) | More sterically hindered silyl groups (e.g., -Si(tBu)Me₂) researchgate.net |

| Stability | Higher thermodynamic stability researchgate.net | Lower thermodynamic stability, can rearrange researchgate.net |

Conformational Landscapes and Steric Considerations of the Trimethylsilyl Group

The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds and their relative energies.

For 2-trimethylsilylpropionitrile, key rotations exist around the Si-Cα and Cα-Cβ bonds. The most significant factor governing the conformational landscape is the steric bulk of the trimethylsilyl (-Si(CH₃)₃) group. nih.gov This group is substantially larger than a tert-butyl group and its size imposes significant constraints on the molecule's preferred shapes.

Rotational Barriers: Computational methods can calculate the potential energy surface for rotation around the single bonds. This reveals the energy barriers between different staggered and eclipsed conformations. Due to the large size of the -SiMe₃ group, conformers that place it in a gauche or eclipsed position relative to other groups will be significantly destabilized due to steric repulsion (van der Waals strain).

Preferred Conformations: The lowest energy conformation will seek to minimize these steric clashes. It is expected that the most stable conformer of 2-trimethylsilylpropionitrile will have the bulky trimethylsilyl group positioned anti-periplanar to the methyl group of the propionitrile (B127096) backbone.

Influence on Reactivity: The steric hindrance presented by the trimethylsilyl group can shield the alpha-carbon and the nitrile group from attack by bulky reagents. This steric shielding can influence the kinetics and selectivity of reactions, sometimes overriding purely electronic effects.

Prediction of Reactivity and Selectivity in Undiscovered Transformations

The exploration of novel chemical reactions is a cornerstone of synthetic chemistry. While the reactivity of many functional groups is well-documented, the specific behavior of molecules like 2-trimethylsilylpropionitrile, which contains both a nitrile and a silicon-carbon bond, can lead to unique and undiscovered transformations. Computational chemistry offers a powerful lens through which to predict the outcomes of such hypothetical reactions, providing insights into reaction mechanisms, feasibility, and selectivity before any experiments are conducted. This proactive approach, grounded in quantum mechanics, can guide synthetic efforts toward the most promising avenues.

The primary tools for these predictions are methods rooted in Density Functional Theory (DFT). nih.govnih.gov DFT calculations allow for the exploration of a reaction's potential energy surface, identifying the structures of reactants, products, transition states, and any intermediates. The energy differences between these structures reveal crucial information about the reaction's kinetics and thermodynamics.

Hypothetical Transformations and Computational Predictions

Several classes of undiscovered transformations for 2-trimethylsilylpropionitrile can be proposed based on the known chemistry of nitriles and organosilanes. For each, computational modeling can predict reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Trimethylsilanyl-propionitrile in a laboratory setting?

- Methodological Answer : Optimize synthesis by selecting appropriate silylation agents (e.g., trimethylsilyl chloride) and nitrile precursors. Monitor reaction conditions (e.g., anhydrous environment, inert gas protection) to prevent hydrolysis of the trimethylsilyl group. Purify via fractional distillation or column chromatography, validated by thin-layer chromatography (TLC). Ensure yields are reported with error margins reflecting instrumental precision (e.g., ±2%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and nitrile functionality (C≡N stretch at ~2250 cm⁻¹ in IR). Mass spectrometry (MS) with electron ionization (EI) can verify molecular ion peaks (e.g., [M+H]⁺). Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers under nitrogen to prevent degradation. Dispose of waste via licensed hazardous waste services, segregating nitrile-containing residues from acids to prevent cyanide release .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow NIH guidelines for reporting experimental details: reagent purity, solvent ratios, temperature (±0.5°C), and stirring duration. Include raw spectral data (e.g., NMR integration values) in supplementary materials. Use the metric system and avoid rounding numerical data beyond instrument precision (e.g., report yields as 68.3% ±1.2%) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform multi-technique validation (e.g., XRD for crystal structure vs. NMR) and replicate experiments under controlled conditions. Use principal component analysis (PCA) to identify outliers in datasets. If discrepancies persist, conduct isotopic labeling (e.g., ¹⁵N for nitrile groups) to trace reaction pathways .

Q. What computational methods can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to model electron density maps of the nitrile and silyl groups. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying temperatures and solvents .

Q. How to design experiments to study degradation pathways of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare hydrolytic pathways in acidic (pH 3) vs. alkaline (pH 10) media. Use quantum mechanical/molecular mechanical (QM/MM) simulations to predict bond cleavage mechanisms .

Q. What statistical approaches are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Employ multivariate regression to correlate substituent effects (e.g., Hammett σ values) with biological activity. Use ANOVA to assess significance (p < 0.05) and report confidence intervals. Validate models with leave-one-out cross-validation (LOOCV) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Boiling Point | 120–125°C (lit.) | |

| ¹H NMR (CDCl₃) | δ 0.15 (s, 9H, Si(CH₃)₃), δ 2.45 (t, 2H) | |

| IR (C≡N) | 2248 cm⁻¹ | |

| Recommended Storage | Argon atmosphere, –20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.